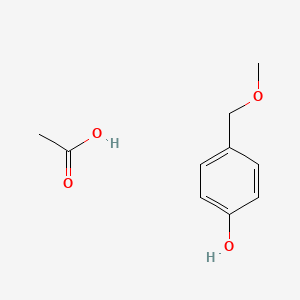
Acetic acid;4-(methoxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(methoxymethyl)phenol, also known as 2-methoxy-4-(methoxymethyl)phenol, is an organic compound with the molecular formula C9H12O3. This compound is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is scalable and can be performed at room temperature with a one-minute reaction time . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and efficiency, often incorporating green chemistry principles to minimize environmental impact. The use of transition metal catalysis, photocatalysis, and stoichiometric oxidants are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and organic hypervalent iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-(methoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound can undergo oxidative demethylation, forming a p-quinone methide intermediate, which then interacts with various enzymes and proteins . This mechanism is crucial for its biological activities, including its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Acetic acid;4-(methoxymethyl)phenol can be compared with other phenolic compounds such as:
Phenol: The parent compound, which has a hydroxyl group directly attached to the benzene ring.
4-Methoxyphenol: Similar to this compound but with a methoxy group instead of a methoxymethyl group.
2-Methoxyphenol: Another derivative with a methoxy group at the ortho position relative to the hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
38177-36-5 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;4-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-6-7-2-4-8(9)5-3-7;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI Key |
GOMIHRIYGAOAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















